2-{[(4-Chlorophenyl)carbamothioyl]carbamoyl}phenyl acetate
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Overview
Description
2-{[(4-Chlorophenyl)carbamothioyl]carbamoyl}phenyl acetate is an organic compound with a complex structure that includes aromatic rings, carbamoyl groups, and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Chlorophenyl)carbamothioyl]carbamoyl}phenyl acetate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chlorophenyl isothiocyanate with an amine to form a thiourea intermediate. This intermediate is then reacted with phenyl acetate under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as toluene and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Chlorophenyl)carbamothioyl]carbamoyl}phenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamoyl groups to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-{[(4-Chlorophenyl)carbamothioyl]carbamoyl}phenyl acetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{[(4-Chlorophenyl)carbamothioyl]carbamoyl}phenyl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenyl isothiocyanate: A precursor in the synthesis of the target compound.
Phenyl acetate: Another precursor used in the synthesis.
Thiourea derivatives: Compounds with similar structures and potential biological activities.
Uniqueness
2-{[(4-Chlorophenyl)carbamothioyl]carbamoyl}phenyl acetate is unique due to its specific combination of functional groups and its potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
CAS No. |
62204-59-5 |
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Molecular Formula |
C16H13ClN2O3S |
Molecular Weight |
348.8 g/mol |
IUPAC Name |
[2-[(4-chlorophenyl)carbamothioylcarbamoyl]phenyl] acetate |
InChI |
InChI=1S/C16H13ClN2O3S/c1-10(20)22-14-5-3-2-4-13(14)15(21)19-16(23)18-12-8-6-11(17)7-9-12/h2-9H,1H3,(H2,18,19,21,23) |
InChI Key |
RXNPJJPPYMTUBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)NC(=S)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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